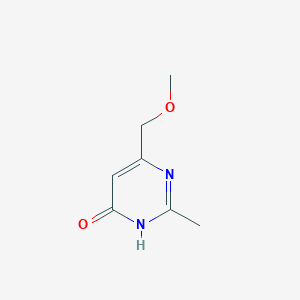
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine
Vue d'ensemble
Description
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a chemical compound with the molecular formula C7H10N2O2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine include its molecular formula (C7H10N2O2) and molecular weight (154.16600 g/mol) . More detailed properties may be available in specialized chemical databases or literature .Applications De Recherche Scientifique
Synthesis and Process Research
4,6-Dichloro-2-methylpyrimidine, an important intermediate of synthetic anticancer drug dasatinib, can be synthesized from 4,6-dihydroxy-2-methylpyrimidine, which is similar to 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. This process involves cyclization and chlorination, highlighting the use of these compounds in pharmaceutical synthesis (Guo Lei-ming, 2012).
Precursor in Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a precursor structurally related to 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, finds applications in the preparation of high explosives and medicinal products. Its synthesis and process chemistry have been explored, indicating the broader utility of similar pyrimidine derivatives (R. Patil, P. Jadhav, S. Radhakrishnan, T. Soman, 2008).
Novel Synthesis Applications
The synthesis of iminodipyrimidines from 4-amino-6-hydroxy-2-methylpyrimidine demonstrates the chemical versatility of similar pyrimidine structures. These processes have potential applications in developing new chemical entities (S. Nishigaki, K. Senga, K. Ogiwara, F. Yoneda, 1970).
Crystal Structures and Degradation Studies
Research on the crystal structures of compounds like 4-amino-5-methoxymethyl-2-methylpyrimidine, a close analog, helps in understanding the physicochemical properties of pyrimidine derivatives. This knowledge is crucial for pharmaceutical development and material sciences (R. Cramer, C. Waddling, Cy H. Fujimoto, David W. Smith, K. E. Kim, 1997).
Hydrogen Bonding and Structural Analysis
Studies on the hydrogen bonding in compounds like 2-amino-4-methoxy-6-methylpyrimidine shed light on the molecular interactions and stability of pyrimidine derivatives. This is significant for designing drugs and understanding their behavior in biological systems (C. Glidewell, J. N. Low, M. Melguizo, A. Quesada, 2003).
Propriétés
IUPAC Name |
4-(methoxymethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJBACRSCZJCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B1417404.png)



![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)

![2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1417414.png)
![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)
![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)

![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)

![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)